4-Methoxy-3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7ClN2O4S |
|---|---|
Molecular Weight |
274.68 g/mol |
IUPAC Name |
4-methoxy-3-(1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride |
InChI |
InChI=1S/C9H7ClN2O4S/c1-15-8-3-2-6(17(10,13)14)4-7(8)9-12-11-5-16-9/h2-5H,1H3 |
InChI Key |
DSGOSSLTZYIPQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)Cl)C2=NN=CO2 |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 4-Methoxy-3-(1,3,4-Oxadiazol-2-yl)benzene
The oxadiazole ring is formed by cyclizing a hydrazide intermediate. A typical protocol involves:
-
Hydrazide formation : Reacting a benzene ring with a methoxy group at position 4 and a carbonyl group at position 3 with hydrazine hydrate.
-
Cyclization : Treating the hydrazide with phosphorus oxychloride (POCl₃) under reflux to form the 1,3,4-oxadiazole ring.
Example Reaction Sequence
-
4-Methoxy-3-carboxybenzene → 4-Methoxy-3-carbohydrazide (via hydrazine hydrate, ethanol, reflux).
-
Cyclization :
Key Conditions
Step 2: Sulfonation and Sulfonyl Chloride Formation
The sulfonic acid group is introduced via electrophilic sulfonation, followed by conversion to sulfonyl chloride:
-
Sulfonation : React the oxadiazole-substituted benzene with fuming sulfuric acid (H₂SO₄) to install the sulfonic acid group at position 1.
-
Chlorination : Treat the sulfonic acid with thionyl chloride (SOCl₂) to yield the sulfonyl chloride.
Example Protocol
-
Sulfonation :
-
Sulfonyl Chloride Formation :
Challenges
-
Regioselectivity : Competing directing effects from methoxy (ortho/para) and oxadiazole (meta) groups may hinder sulfonation at position 1.
-
Side Reactions : POCl₃ may protonate or degrade sensitive intermediates.
Method B: Diazotization and Sulfonyl Chloride Formation
This approach leverages diazotization of an aromatic amine to introduce the sulfonyl chloride group.
Step 1: Synthesis of 4-Methoxy-3-Amino-1-(1,3,4-Oxadiazol-2-yl)benzene
-
Nitration : Introduce a nitro group at position 1 of 4-methoxy-3-(1,3,4-oxadiazol-2-yl)benzene.
-
Reduction : Reduce nitro to amine using catalytic hydrogenation (H₂/Pd-C).
Reaction Pathway
-
Nitration :
-
Reduction :
Step 2: Diazotization and Sulfonyl Chloride Formation
-
Diazotization : Convert the amine to a diazonium salt using NaNO₂/HCl at 0–5°C.
-
Sulfonyl Chloride Formation : Treat the diazonium salt with SOCl₂ to form the sulfonyl chloride.
Key Conditions
Mechanism
The diazonium salt undergoes decomposition with SOCl₂, replacing the diazo group with -SO₂Cl.
Method C: Oxadiazole Coupling via Suzuki Reaction
This method employs cross-coupling to attach the oxadiazole ring to a sulfonyl chloride-substituted benzene.
Step 1: Preparation of 4-Methoxy-1-Sulfonyl Chloride Benzene
-
Sulfonation : Introduce sulfonic acid at position 1 of 4-methoxybenzene.
-
Chlorination : Convert sulfonic acid to sulfonyl chloride using SOCl₂.
Reaction Steps
-
Sulfonation :
-
Chlorination :
Step 2: Suzuki Coupling
Attach the oxadiazole boronic acid to the sulfonyl chloride-substituted benzene.
Example Protocol
-
Oxadiazole Boronic Acid Synthesis :
-
Cross-Coupling :
Advantages
Comparative Analysis of Methods
The following table compares the efficiency, scalability, and challenges of the three methods:
| Parameter | Method A | Method B | Method C |
|---|---|---|---|
| Yield | 50–70% | 60–75% | 70–85% |
| Regioselectivity | Moderate | High | High |
| Scalability | Moderate | Low | High |
| Key Challenges | Sulfonation regioselectivity | Diazotization sensitivity | Boronic acid cost |
| Cost | Low | Moderate | High |
Optimal Choice :
-
Method C is preferred for large-scale synthesis due to high yields and regioselectivity.
-
Method B is suitable for small-scale reactions with sensitive intermediates.
Critical Data and Research Findings
Spectroscopic Characterization
This compound exhibits distinct spectral features:
Summary and Recommendations
The synthesis of This compound requires meticulous control of reaction conditions to balance regioselectivity and yield. Method C (Suzuki coupling) is ideal for industrial-scale production, while Method B (diazotization) suits specialized applications. Future work should focus on optimizing sulfonation regioselectivity and reducing costs associated with boronic acid precursors.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
Scientific Research Applications
Antibacterial Activity
Research has shown that compounds containing the oxadiazole ring exhibit promising antibacterial properties. For instance, derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their activity against various bacterial strains. These studies suggest that 4-methoxy-3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride may also possess similar antibacterial effects due to its structural features .
Anti-inflammatory Potential
Preliminary investigations indicate that compounds with similar structures can interact with proteins involved in inflammatory responses. This suggests a potential application for this compound in developing anti-inflammatory agents . Further studies are necessary to elucidate specific interactions and mechanisms of action.
Enzyme Inhibition
The compound may also serve as a lead for designing enzyme inhibitors. For example, its structural analogs have been studied for their ability to inhibit enzymes such as α-glucosidase and acetylcholinesterase . This positions this compound as a candidate for further exploration in enzyme inhibition studies.
Comparative Analysis with Related Compounds
A comparison of this compound with structurally related compounds highlights its unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-(1,3,4-Oxadiazol-2-yl)benzenesulfonyl chloride | Contains an oxadiazole ring and sulfonyl chloride | Potentially exhibits anti-inflammatory properties |
| 4-Methoxybenzenesulfonyl chloride | Lacks the oxadiazole ring | Simpler structure; used primarily in organic synthesis |
| 5-(1,3-Oxazolidin-2-one)-benzenesulfonamide | Contains an oxazolidinone ring | Different reactivity due to the oxazolidinone structure |
| 4-Methoxyphenylsulfonamide | Contains a sulfonamide group without an oxadiazole | Used as a pharmaceutical agent |
This table illustrates how the presence of the oxadiazole moiety in this compound may confer distinct reactivity and biological activity compared to other related compounds .
Case Studies and Research Findings
Several studies have investigated the biological activities of oxadiazole derivatives:
- Antibacterial Studies : A series of 1,3,4-oxadiazole derivatives were synthesized and tested against various microbial strains. The results indicated that certain derivatives exhibited significant antibacterial activity when compared to standard antibiotics like amoxicillin .
- In Silico Studies : Computational modeling has been employed to predict the interactions between synthesized derivatives and target proteins involved in bacterial resistance mechanisms. These studies provide insights into how structural modifications can enhance biological activity .
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride involves the formation of covalent bonds with nucleophilic residues in target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide or sulfonate ester linkages with amino acids such as lysine or serine in proteins . This covalent modification can inhibit the activity of enzymes or alter the function of other biological molecules.
Comparison with Similar Compounds
Table 1: Comparison of Benzene Sulfonyl Chloride Derivatives
| Compound | Substituent (Position 4) | Physical State | Yield (%) |
|---|---|---|---|
| 36 | Biphenyl-4-ylmethoxy | White solid | 70 |
| 37 | 3-Bromobenzyloxy | Yellow oil | 76 |
| 38 | 3-Fluorobenzyloxy | White solid | 92 |
| 39 | 3-Trifluoromethoxybenzyloxy | White solid | 86 |
| 40 | Biphenyl-3-ylmethoxy | Yellow oil | 98 |
| 41 | Quinolin-8-ylmethoxy | White solid | 15 |
| 42 | 3,5-Difluorobenzyloxy | White solid | 68 |
Key Observations :
- Substituent Effects on Yield: Bulky or sterically hindered groups (e.g., quinoline in 41) result in lower yields (15%), while simpler substituents (e.g., 3-fluorobenzyloxy in 38) achieve high yields (92%). This suggests that the oxadiazole-containing target compound may face synthetic challenges similar to 41 due to the heterocycle’s steric and electronic demands.
- Physical State: Electron-withdrawing groups (e.g., trifluoromethoxy in 39) favor solid-state formation, whereas non-polar groups (e.g., biphenyl in 40) yield oils. The oxadiazole ring in the target compound likely enhances crystallinity, favoring a solid state.
Electronic and Reactivity Comparisons
The oxadiazole ring in the target compound introduces significant electron-withdrawing effects, which may increase the electrophilicity of the sulfonyl chloride group compared to derivatives with electron-donating substituents (e.g., methoxy in 36–42 ). This could enhance its reactivity in nucleophilic substitution reactions, such as sulfonamide formation. In contrast, sulfonyl chlorides with bulky or electron-donating groups (e.g., biphenylmethoxy in 36 ) may exhibit reduced reactivity due to steric hindrance or diminished electrophilicity.
Physicochemical Properties
Table 2: Calculated Properties of Selected Sulfonyl Chlorides
*Note: Values for the target compound are inferred based on structural analogs.
- Lipophilicity (LogD) : The methoxy group may increase LogD (lipophilicity), but the polar oxadiazole ring counteracts this effect, resulting in a moderate estimated LogD of ~2.3.
Stability Considerations
Sulfonyl chlorides are prone to hydrolysis, but the oxadiazole ring’s stability under physiological conditions suggests that the target compound may exhibit better hydrolytic resistance compared to analogs with labile substituents (e.g., bromo in 37 ). However, the electron-withdrawing nature of the oxadiazole could accelerate hydrolysis under basic conditions.
Biological Activity
4-Methoxy-3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride is a synthetic compound that exhibits significant biological activity due to its unique structural features, including a methoxy group, an oxadiazole moiety, and a sulfonyl chloride functional group. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in the fields of anti-inflammatory and antimicrobial agents.
Antimicrobial Activity
Research indicates that compounds with oxadiazole structures often exhibit antimicrobial properties. A study investigating various 1,3,4-oxadiazole derivatives found that many possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of 1,3,4-oxadiazole were shown to inhibit bacterial growth effectively compared to standard antibiotics like amoxicillin and cefixime .
| Compound Name | Antimicrobial Activity | Reference |
|---|---|---|
| This compound | Potent against various microbial strains | |
| 1,3,4-Oxadiazol derivatives | Effective against E. coli and S. aureus |
Inhibition of Monoamine Oxidase (MAO)
Another significant aspect of the biological activity of this compound is its potential as a monoamine oxidase (MAO) inhibitor. A related study highlighted the MAO-B inhibition properties of oxadiazole derivatives. The most potent compound from this series exhibited an IC value of 0.0027 µM, indicating strong inhibitory activity which may be beneficial in treating neurodegenerative diseases such as Parkinson's disease .
The biological activity of this compound is hypothesized to arise from its ability to interact with specific biological targets:
- Protein Interactions : The oxadiazole ring can participate in hydrogen bonding and π-stacking interactions with amino acids in protein structures.
- Enzyme Inhibition : The sulfonyl chloride group may facilitate covalent modifications to target enzymes involved in inflammatory pathways or metabolic processes.
Case Studies and Research Findings
Several studies have assessed the biological activities of compounds similar to this compound:
- Antibacterial Studies : A series of oxadiazole derivatives were synthesized and tested for their antibacterial properties against various strains. Results indicated that certain substitutions on the oxadiazole ring significantly enhanced activity against resistant bacterial strains .
- Cytotoxicity Assays : In vitro studies demonstrated that oxadiazole-based compounds could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), suggesting potential applications in oncology .
Q & A
Q. What are the common synthetic routes for 4-Methoxy-3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the oxadiazole ring. For example, hydrazides derived from substituted benzoic acids (e.g., 4-chlorobenzoic acid) are cyclized using reagents like cyanogen bromide or POCl₃ to form 1,3,4-oxadiazoles .
- Step 2 : Sulfonation. The sulfonyl chloride group is introduced via chlorosulfonation of the aromatic ring. For instance, benzene derivatives are treated with chlorosulfonic acid or SO₂Cl₂ under controlled conditions .
- Step 3 : Functionalization. Coupling reactions (e.g., with benzoyl chlorides or amines) are performed in anhydrous solvents like THF, using bases such as NaH to facilitate nucleophilic substitution .
Q. Which analytical techniques are critical for characterizing this compound?
- X-ray crystallography : For structural elucidation, SHELX software (e.g., SHELXL for refinement) is widely used to resolve bond lengths, angles, and intermolecular interactions .
- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and purity. The sulfonyl chloride group typically deshields adjacent protons .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. How does the sulfonyl chloride group influence reactivity in aqueous or nucleophilic environments?
The sulfonyl chloride moiety is highly electrophilic, reacting readily with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters. Hydrolysis in aqueous conditions generates sulfonic acids, necessitating anhydrous handling . Kinetic studies recommend using aprotic solvents (e.g., DCM) and low temperatures (−20°C) to suppress side reactions .
Advanced Research Questions
Q. How can reaction yields be optimized during oxadiazole ring formation?
- Catalyst selection : Use of POCl₃ or cyanogen bromide in stoichiometric ratios minimizes byproducts. Evidence suggests POCl₃ increases cyclization efficiency by 15–20% compared to BrCN .
- Solvent effects : Refluxing in ethanol or THF improves cyclization rates. Adding glacial acetic acid as a catalyst enhances proton transfer during hydrazide cyclization .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yields >85% .
Q. What computational methods predict the compound’s stability under varying pH conditions?
- Density Functional Theory (DFT) : Calculates charge distribution on the sulfonyl chloride group, revealing susceptibility to hydrolysis at pH > 7.5.
- Molecular dynamics (MD) simulations : Model solvation effects in aqueous buffers, showing rapid degradation in basic media (t₁/₂ < 30 min at pH 9) .
- pKa estimation : The sulfonyl chloride group has a theoretical pKa of ~1.2, indicating high acidity and instability in neutral/basic conditions .
Q. How does the oxadiazole ring enhance biological activity in drug discovery?
- Electron-withdrawing effects : The oxadiazole increases the compound’s electrophilicity, improving binding to cysteine residues in enzyme active sites (e.g., protease inhibitors) .
- Hydrogen-bonding capacity : The oxadiazole’s nitrogen atoms participate in H-bonding with target proteins, as shown in docking studies with Rho kinase .
- Metabolic stability : Oxadiazole rings resist oxidative degradation in vivo, enhancing pharmacokinetic profiles .
Q. What strategies mitigate decomposition during long-term storage?
- Lyophilization : Storing the compound as a lyophilized powder under argon at −80°C reduces hydrolysis .
- Stabilizers : Addition of molecular sieves (3Å) or anhydrous MgSO₄ in storage vials absorbs residual moisture, extending shelf life by 6–12 months .
Q. Are there contradictions in reported synthetic yields? How are these resolved?
Discrepancies in yields (e.g., 60% vs. 85% for hydrazide cyclization) often arise from:
- Purity of starting materials : Impurities in benzaldehyde derivatives reduce efficiency. Recrystallization or column chromatography is recommended .
- Reaction monitoring : TLC or in situ IR spectroscopy identifies incomplete reactions, enabling real-time adjustments .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
